Imidazo[1,2-a]pyridin-2-ylboronic acid
Overview
Description
Imidazo[1,2-a]pyridin-2-ylboronic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo[1,2-a]pyridine core with a boronic acid functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-2-ylboronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the transition metal-catalyzed borylation of imidazo[1,2-a]pyridine derivatives. This process often employs palladium or copper catalysts in the presence of boron reagents such as bis(pinacolato)diboron or boronic acids .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and automated batch processes, which allow for efficient production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, boron reagents (e.g., bis(pinacolato)diboron), and various oxidizing or reducing agents. Reaction conditions typically involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted imidazo[1,2-a]pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylboronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylboronic acid and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to imidazo[1,2-a]pyridin-2-ylboronic acid include:
- Imidazo[1,2-a]pyridine-6-boronic acid
- Imidazo[1,2-a]pyrazine derivatives
- Imidazo[1,2-a]pyrimidine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the boronic acid functional group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h1-5,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSVPUROGCIYFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=CC=CC2=N1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.